molecular formula C14H21FN2O2S B4756605 1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide

1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide

Cat. No.: B4756605
M. Wt: 300.39 g/mol
InChI Key: RJFFUVCPKZNPFP-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide is a chemical compound with a complex structure that includes a fluorophenyl group, a pyrrolidinyl group, and a methanesulfonamide group

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, including the introduction of the fluorophenyl group, the formation of the pyrrolidinyl group, and the attachment of the methanesulfonamide group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and appropriate catalysts to introduce the fluorophenyl group into the molecule.

    Formation of the Pyrrolidinyl Group: This step may involve the use of pyrrolidine and suitable reagents to form the pyrrolidinyl group.

    Attachment of the Methanesulfonamide Group: This step typically involves the use of methanesulfonyl chloride and appropriate bases to attach the methanesulfonamide group to the molecule.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include appropriate solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is studied for its potential pharmacological properties, including its effects on specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-fluorophenyl)ethyl][3-(pyrrolidin-1-yl)propyl]amine: This compound has a similar structure but lacks the methanesulfonamide group.

    1-(2-fluorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde: This compound has a different core structure but shares the fluorophenyl group.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2S/c15-14-7-2-1-6-13(14)12-20(18,19)16-8-5-11-17-9-3-4-10-17/h1-2,6-7,16H,3-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFFUVCPKZNPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide
Reactant of Route 6
1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide

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